molecular formula C17H18N2O2S2 B12517937 1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)- CAS No. 651335-48-7

1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-

Cat. No.: B12517937
CAS No.: 651335-48-7
M. Wt: 346.5 g/mol
InChI Key: NEBJDRYUCOBRRQ-UHFFFAOYSA-N
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Description

“1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique combination of an indole core, a pyrrolidinylmethyl group, and a thienylsulfonyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrolidinylmethyl Group: This step may involve the alkylation of the indole nitrogen with a pyrrolidinylmethyl halide under basic conditions.

    Attachment of the Thienylsulfonyl Group: The final step could involve the sulfonylation of the indole ring with a thienylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitro compounds, under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of “1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The pyrrolidinylmethyl and thienylsulfonyl groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienyl)-: Lacks the sulfonyl group, which may result in different chemical and biological properties.

    1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-benzylsulfonyl)-: Contains a benzylsulfonyl group instead of a thienylsulfonyl group, which may affect its reactivity and biological activity.

Uniqueness

The presence of the thienylsulfonyl group in “1H-Indole, 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-” distinguishes it from other indole derivatives, potentially offering unique chemical reactivity and biological activity.

Properties

CAS No.

651335-48-7

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

1-(pyrrolidin-2-ylmethyl)-3-thiophen-3-ylsulfonylindole

InChI

InChI=1S/C17H18N2O2S2/c20-23(21,14-7-9-22-12-14)17-11-19(10-13-4-3-8-18-13)16-6-2-1-5-15(16)17/h1-2,5-7,9,11-13,18H,3-4,8,10H2

InChI Key

NEBJDRYUCOBRRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CSC=C4

Origin of Product

United States

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